3-Chloro-N-methylpyrazin-2-amine

Description

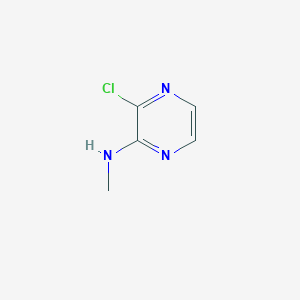

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-7-5-4(6)8-2-3-9-5/h2-3H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVOWQGBRGLTBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53265-29-5 | |

| Record name | 3-Chloro-N-methyl-2-pyrazinamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-N-methylpyrazin-2-amine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Chloro-N-methylpyrazin-2-amine

Abstract

Substituted pyrazines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Among these, 3-Chloro-N-methylpyrazin-2-amine stands out as a versatile synthetic intermediate, offering multiple avenues for molecular elaboration. The strategic placement of a reactive chlorine atom, a nucleophilic secondary amine, and the electron-deficient nature of the pyrazine ring makes it a valuable building block for drug discovery programs. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and spectroscopic signature, offering field-proven insights for researchers, scientists, and drug development professionals. While public domain data on this specific N-methylated compound is limited, this paper synthesizes information from closely related analogues and foundational chemical principles to provide a robust technical overview.

Core Molecular Profile and Physicochemical Properties

3-Chloro-N-methylpyrazin-2-amine is a heterocyclic compound featuring a pyrazine ring substituted with both a chloro and a methylamino group. These functionalities are key to its chemical behavior and utility. The electron-withdrawing nature of the two ring nitrogens and the chlorine atom creates an electron-deficient aromatic system, which is pivotal for its reactivity.

Quantitative physicochemical data is summarized below. Properties for the closely related analogue, 3-Chloro-5-methylpyrazin-2-amine, are included for comparative context.

| Property | Value (3-Chloro-N-methylpyrazin-2-amine) | Value (Analogue: 3-Chloro-5-methylpyrazin-2-amine) | Source |

| CAS Number | 38287-33-1 | 89182-14-9 | - |

| Molecular Formula | C₅H₆ClN₃ | C₅H₆ClN₃ | - |

| Molecular Weight | 143.57 g/mol | 143.57 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | - | - |

| Boiling Point | Not available | 252.3°C | [1] |

| Storage | Recommended: 2-8°C, inert atmosphere | 2-8°C | [1] |

Synthesis and Mechanistic Considerations

The synthesis of substituted aminopyrazines often hinges on the strategic displacement of a halogen atom from a suitable precursor. A common and effective method is the nucleophilic aromatic substitution (SNAr) of a dichloropyrazine derivative.

The causality behind this choice is twofold:

-

Ring Activation: The pyrazine ring is inherently electron-deficient, which facilitates nucleophilic attack on the ring carbons, a necessary condition for the SNAr mechanism.

-

Leaving Group: The chloride ion is an excellent leaving group, ensuring the reaction proceeds efficiently.

A modern and highly efficient approach for this type of transformation is microwave-assisted synthesis. This technique often leads to significantly reduced reaction times and higher yields compared to conventional heating.[2] For instance, the reaction of a chloropyrazine with an amine under microwave irradiation can be completed in minutes rather than hours.[2] The choice of base is critical; while triethylamine is a common choice for conventional heating, it can decompose under microwave conditions, leading to side products. Pyridine, however, is a more stable base for these high-temperature reactions.[2]

Spectroscopic Profile for Structural Elucidation

Accurate structural confirmation is paramount. The following spectroscopic characteristics are predicted for 3-Chloro-N-methylpyrazin-2-amine, based on established principles for substituted amines and heterocycles.

-

¹H NMR Spectroscopy :

-

Pyrazine Protons: The two protons on the pyrazine ring will appear as doublets in the aromatic region (typically δ 7.5-8.5 ppm). Their exact chemical shift will be influenced by the electronic effects of the chloro and methylamino substituents.

-

N-Methyl Protons: A highly characteristic sharp singlet peak is expected for the N-methyl group. This signal typically appears in the δ 2.2-2.6 ppm range and integrates to three protons.[3][4] Its distinct appearance is a key identifier for N-methylation.

-

N-H Proton: Unlike primary or secondary amines which show a broad, D₂O-exchangeable N-H proton signal, this tertiary amine derivative will not have a signal in that region.[3]

-

-

¹³C NMR Spectroscopy :

-

The carbon atoms within the pyrazine ring will be deshielded due to the electronegative nitrogen atoms, appearing in the downfield region of the spectrum. The carbon attached to the chlorine atom will be significantly affected.

-

The N-methyl carbon will present a signal in the aliphatic region, typically around 20-30 ppm downfield from TMS.

-

-

Mass Spectrometry :

-

Nitrogen Rule: The molecule contains three nitrogen atoms. Therefore, according to the nitrogen rule, the molecular ion peak (M⁺) will have an odd nominal mass.[4]

-

Isotopic Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak. The intensity of this peak will be approximately one-third that of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This pattern is a definitive indicator of a monochlorinated compound.

-

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 3-Chloro-N-methylpyrazin-2-amine is dictated by the reactivity of its functional groups, primarily the C-Cl bond.

-

Nucleophilic Aromatic Substitution (SNAr): The chloro group is the most reactive site for derivatization. The electron-deficient pyrazine ring makes the carbon at position 3 highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., other amines, alcohols, thiols). This reaction is the cornerstone of its use as a building block, allowing for the systematic introduction of diverse chemical moieties to build compound libraries for structure-activity relationship (SAR) studies.[1]

-

Reactivity of the Methylamino Group: The secondary amine is nucleophilic, though less so than a primary amine due to steric hindrance from the methyl group. It can participate in reactions such as acylation or alkylation under appropriate conditions, providing a secondary site for modification.

This dual functionality allows for sequential and controlled derivatization, making it a powerful tool in the synthesis of complex molecules, including kinase inhibitors and other targeted therapies.[1] The chlorine atom serves as a versatile "handle" for introducing diversity elements, a critical strategy in modern drug discovery.[5][6]

Representative Experimental Protocol: Microwave-Assisted Aminodehalogenation

This protocol is adapted from established methods for the synthesis of related aminopyrazines and serves as a self-validating system for researchers.[2]

Objective: To synthesize a 3-(substituted amino)-N-methylpyrazin-2-amine from 3-Chloro-N-methylpyrazin-2-amine.

Materials:

-

3-Chloro-N-methylpyrazin-2-amine (1.0 eq)

-

Desired primary or secondary amine (nucleophile, 2.0 eq)

-

Pyridine (Base, 1.0 eq)

-

Methanol (Anhydrous, sufficient volume for a 0.1 M solution)

-

Microwave reactor vials (10 mL)

-

Stir bar

Procedure:

-

Vial Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 3-Chloro-N-methylpyrazin-2-amine (e.g., 144 mg, 1.0 mmol).

-

Reagent Addition: Add the desired amine nucleophile (2.0 mmol) followed by pyridine (1.0 mmol).

-

Solvent Addition: Add anhydrous methanol (10 mL) to the vial.

-

Sealing: Securely seal the vial with a cap. The integrity of the seal is critical for reaching temperatures above the solvent's boiling point.

-

Microwave Irradiation: Place the vial in the microwave reactor cavity. Irradiate the mixture at a constant temperature of 140°C for 30 minutes. Monitor the internal pressure to ensure it remains within safe limits.

-

Cooling: After the irradiation cycle is complete, cool the vial to room temperature using a compressed air stream.

-

Work-up: Open the vial carefully. Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Purification: Purify the resulting crude product using flash column chromatography on silica gel, employing a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety, Handling, and Storage

While a specific safety data sheet for 3-Chloro-N-methylpyrazin-2-amine is not widely available, data from structurally similar chloro-amino-aromatic compounds should be used to guide handling procedures.

-

Hazard Classification (Predicted):

-

Handling:

-

Storage:

Conclusion

3-Chloro-N-methylpyrazin-2-amine is a high-value building block for chemical synthesis and drug discovery. Its key attributes—a reactive chlorine atom primed for SNAr reactions, a secondary amine for further modification, and an electron-deficient pyrazine core—provide a robust platform for generating novel molecular architectures. Understanding its synthesis, reactivity, and spectroscopic properties is essential for leveraging its full potential in the development of next-generation therapeutics. This guide provides the foundational knowledge and practical insights necessary for its effective application in a research and development setting.

References

-

Hargrave, K. D., et al. (1991). Novel, potent, nonnucleoside inhibitors of HIV-1 reverse transcriptase. J. Med. Chem., 34, 2231. [Link]

-

MySkinRecipes. (n.d.). 3-Chloro-5-methylpyrazin-2-amine. Retrieved from [Link]

-

Chapman, J. H., et al. (1980). The synthesis of 3-amino-2-chloro-4-methylpyridine. J. Chem. Soc. Perkin Trans. I, 2398-2404. [Link]

-

PubChem. (n.d.). 3-Chloro-5-methylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Ghosez, L., et al. (1974). α-Chloro Enamines, Reactive Intermediates for Synthesis. Angewandte Chemie International Edition in English, 13(3), 204-205. [Link]

-

PubChem. (n.d.). 3-Chloro-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2011). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.

-

PubChem. (n.d.). 3-N-(3-chloro-2-methylphenyl)pyrazine-2,3-diamine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]

-

Janočková, J., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(7), 1195. [Link]

-

Carl ROTH. (2025). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 3-Chloro-2-methylpyridine. Retrieved from [Link]

-

Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 155-197. [Link]

-

PubChem. (n.d.). 3-Chloro-2-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1. 1 H-NMR of reaction intermediate III. Retrieved from [Link]

Sources

- 1. 3-Chloro-5-methylpyrazin-2-amine [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Chloro-5-methylpyridin-2-amine | C6H7ClN2 | CID 12251011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Chloro-5-methylpyrazin-2-amine (CAS No: 89182-14-9): A Key Intermediate in Modern Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 3-Chloro-5-methylpyrazin-2-amine, a pivotal heterocyclic intermediate in the synthesis of advanced pharmaceutical agents. As Senior Application Scientists, our goal is to bridge the gap between theoretical chemistry and practical application, offering insights grounded in established experimental data and validated methodologies.

Core Compound Identification and Physicochemical Properties

The subject of this guide is 3-Chloro-5-methylpyrazin-2-amine , a substituted pyrazine derivative of significant interest in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 89182-14-9 | [1] |

| Molecular Formula | C₅H₆ClN₃ | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| Boiling Point | 252.3°C | [1] |

| MDL Number | MFCD09834805 | [1] |

Strategic Importance in Drug Development

3-Chloro-5-methylpyrazin-2-amine serves as a critical building block in the synthesis of a diverse range of biologically active molecules.[1] Its utility stems from the reactive nature of the amine group and the electron-deficient pyrazine ring, which allow for selective modifications and the construction of complex heterocyclic systems.[1]

This intermediate is particularly prominent in the development of:

-

Kinase Inhibitors: The pyrazine core is a common scaffold in the design of inhibitors targeting various kinases, which are crucial in oncology research.[1]

-

Antiviral and Antibacterial Agents: The structural motifs derived from this compound have shown promise in the development of novel therapeutics against infectious diseases.[1]

The chloro and amino functionalities are key handles for chemists, enabling diverse synthetic transformations and facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[1]

Synthesis and Reaction Mechanisms

A plausible synthetic strategy involves the following key transformations:

-

Ring Formation: Construction of the pyrazine ring system from acyclic precursors.

-

Chlorination: Introduction of the chlorine atom at the 3-position. This is often achieved using standard chlorinating agents like phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).

-

Amination: Introduction of the amino group at the 2-position. This can be a nucleophilic substitution of a suitable leaving group or a directed amination reaction.

The following diagram illustrates a generalized synthetic workflow for such compounds.

Sources

An In-depth Technical Guide to 3-Chloro-N-methylpyrazin-2-amine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-N-methylpyrazin-2-amine is a key heterocyclic building block that has garnered significant interest in medicinal chemistry. Its strategic substitution pattern on the pyrazine core—a privileged scaffold in numerous biologically active compounds—renders it a valuable intermediate for the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and characterization of 3-Chloro-N-methylpyrazin-2-amine. Furthermore, it delves into its critical role in drug discovery, particularly in the development of kinase inhibitors, and offers detailed, field-proven experimental protocols for its preparation and subsequent derivatization.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring is a fundamental heterocyclic motif prevalent in a wide array of natural and synthetic compounds exhibiting diverse biological activities.[1] In medicinal chemistry, the pyrazine core is often employed as a bioisostere for benzene, pyridine, and pyrimidine rings.[2] The nitrogen atoms within the pyrazine ring can act as hydrogen bond acceptors, facilitating crucial interactions with biological targets such as protein kinases.[2] This has led to the successful development of several FDA-approved drugs containing the pyrazine scaffold.[2] The strategic placement of functional groups on the pyrazine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 3-Chloro-N-methylpyrazin-2-amine, with its reactive chloro group and a secondary amine, is a prime example of a versatile building block for creating diverse chemical libraries for drug discovery.

Molecular Structure and Physicochemical Properties

Chemical Structure:

Figure 1: Chemical structure of 3-Chloro-N-methylpyrazin-2-amine.

Physicochemical Properties:

A comprehensive table summarizing the key physicochemical properties of 3-Chloro-N-methylpyrazin-2-amine is presented below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 53265-32-0 | [3] |

| Molecular Formula | C₅H₆ClN₃ | [3] |

| Molecular Weight | 143.57 g/mol | [4] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Boiling Point | ~252.3 °C (Predicted) | [4] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO | Inferred from related compounds |

Synthesis of 3-Chloro-N-methylpyrazin-2-amine

The most direct and widely applicable method for the synthesis of 3-Chloro-N-methylpyrazin-2-amine is the nucleophilic aromatic substitution (SNAr) reaction of 2,3-dichloropyrazine with methylamine. The electron-deficient nature of the pyrazine ring, further activated by the two chloro substituents, facilitates this reaction.

Figure 2: Synthetic scheme for 3-Chloro-N-methylpyrazin-2-amine.

Rationale for Experimental Choices

The choice of reagents and reaction conditions is critical for achieving a high yield and purity of the desired product.

-

Starting Material: 2,3-Dichloropyrazine is the logical starting material due to the high reactivity of its chloro groups towards nucleophilic substitution.

-

Nucleophile: Methylamine is a small, potent nucleophile that readily attacks the electron-deficient pyrazine ring. It is typically used as a solution in a suitable solvent (e.g., ethanol or THF).

-

Solvent: A polar aprotic solvent like ethanol, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) is generally preferred to facilitate the dissolution of the reactants and to stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.

-

Temperature: The reaction is often carried out at elevated temperatures (e.g., reflux) to overcome the activation energy barrier of the reaction. However, careful temperature control is necessary to prevent side reactions, such as dialkylation.

-

Base: A non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is often added to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the methylamine nucleophile, which would render it unreactive.

Detailed Experimental Protocol

This protocol is a representative procedure based on the synthesis of analogous compounds.[5] Researchers should optimize the conditions for their specific laboratory setup.

Materials:

-

2,3-Dichloropyrazine

-

Methylamine (40% solution in water or 2 M solution in THF)

-

Ethanol (anhydrous)

-

Triethylamine (Et₃N)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,3-dichloropyrazine (1.0 eq) in ethanol, add triethylamine (1.5 eq).

-

To this stirred solution, add methylamine (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 3-Chloro-N-methylpyrazin-2-amine as a solid.

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry. The presence of a single spot on a TLC plate in different solvent systems is a good indicator of purity.

Spectroscopic Characterization

1H NMR Spectroscopy:

-

The pyrazine ring protons are expected to appear as two doublets in the aromatic region (typically δ 7.5-8.5 ppm).

-

The N-H proton will likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

The N-methyl protons will appear as a singlet or a doublet (if coupled to the N-H proton) in the upfield region (typically δ 2.8-3.2 ppm).

13C NMR Spectroscopy:

-

Four distinct signals are expected for the pyrazine ring carbons. The carbon atoms attached to the chloro and amino groups will be significantly influenced by their electronic effects.

-

A signal corresponding to the N-methyl carbon will be observed in the upfield region.

Mass Spectrometry:

-

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands for the N-H stretching vibration (around 3300-3500 cm⁻¹) and C-N stretching vibrations will be present.

-

Aromatic C-H and C=C/C=N stretching vibrations will also be observed in their characteristic regions.

Applications in Drug Discovery

The unique structural features of 3-Chloro-N-methylpyrazin-2-amine make it a valuable starting material for the synthesis of a variety of bioactive molecules, particularly in the realm of kinase inhibitors for cancer therapy.[6]

Figure 3: Role of 3-Chloro-N-methylpyrazin-2-amine in a drug discovery workflow.

Kinase Inhibitors

The pyrazine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[2] The nitrogen atoms of the pyrazine ring can form hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of the kinase hinge region, a critical interaction for potent inhibition. 3-Chloro-N-methylpyrazin-2-amine can be readily derivatized at the chloro position via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various aryl or heteroaryl groups that can occupy the ATP-binding pocket of the kinase. The N-methylamino group can also be further functionalized to modulate solubility and other pharmacokinetic properties.

Other Therapeutic Areas

Derivatives of chloropyrazinamines have also shown promise as antitubercular agents.[6] These compounds are structurally related to pyrazinamide, a first-line drug for tuberculosis. The ability to easily modify the 3-Chloro-N-methylpyrazin-2-amine scaffold allows for the exploration of structure-activity relationships (SAR) to develop more potent and selective antitubercular agents.

Conclusion

3-Chloro-N-methylpyrazin-2-amine is a versatile and valuable building block in modern medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the generation of diverse libraries of compounds for drug discovery. The proven importance of the pyrazine scaffold in kinase inhibition and other therapeutic areas ensures that 3-Chloro-N-methylpyrazin-2-amine will continue to be a molecule of significant interest to researchers in the pharmaceutical sciences. This guide provides the foundational knowledge and practical protocols to enable the effective utilization of this key intermediate in the quest for novel therapeutics.

References

-

3-Chloro-5-methylpyrazin-2-amine. MySkinRecipes. (n.d.). Retrieved January 24, 2026, from [Link]

- Process for making 3-amino-2-chloro-4-methylpyridine. (2002). Google Patents.

-

3-Chloro-2-methylpropan-1-amine. PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

- Preparation of C-pyrazine-methylamines. (2013). Google Patents.

-

Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. (2014). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2019). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. (2017). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Synthesis of substituted pyrazines from N-allyl malonamides. (2014). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2020). MDPI. Retrieved January 24, 2026, from [Link]

-

3-Chloro-5-methylpyridin-2-amine. PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

-

Synthesis of N,N'-substituted Piperazine and Homopiperazine Derivatives With Polyamine-Like Actions at N-methyl-D-aspartate Receptors. (1995). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

(3-Chloropyrazin-2-yl)methanamine. PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

- Preparation of 2-chloro-3-aminopyridine. (1974). Google Patents.

-

Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2015). MDPI. Retrieved January 24, 2026, from [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

3-N-(3-chloro-2-methylphenyl)pyrazine-2,3-diamine. PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

-

3-Amino-2-chloro-4-methylpyridine. PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

- 1. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of substituted pyrazines from N-allyl malonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. patents.justia.com [patents.justia.com]

- 4. 3-Chloro-5-methylpyrazin-2-amine [myskinrecipes.com]

- 5. mdpi.com [mdpi.com]

- 6. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 3-Chloro-N-methylpyrazin-2-amine

This guide provides a comprehensive overview of the synthetic pathways for 3-Chloro-N-methylpyrazin-2-amine, a key intermediate in the development of various pharmaceutical agents. Designed for researchers, scientists, and professionals in drug development, this document delves into the strategic considerations, mechanistic underpinnings, and detailed protocols for the synthesis of this important heterocyclic compound.

Introduction: The Significance of Substituted Pyrazines

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds found in a wide array of natural and synthetic products.[1] In the realm of medicinal chemistry, the pyrazine scaffold is a privileged structure, appearing in numerous biologically active molecules with applications ranging from antiviral and antibacterial to oncology research.[2][3] The strategic introduction of various functional groups onto the pyrazine ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. 3-Chloro-N-methylpyrazin-2-amine, in particular, serves as a valuable building block for the synthesis of more complex molecules, making its efficient and reliable synthesis a topic of considerable interest.

Strategic Approach to Synthesis

A direct, one-pot synthesis of 3-Chloro-N-methylpyrazin-2-amine is not well-documented in the scientific literature. Therefore, a more robust and logical two-step synthetic strategy is proposed. This approach involves the initial synthesis of a key precursor, 2-amino-3-chloropyrazine, followed by a selective N-methylation of the amino group. This stepwise methodology allows for greater control over the reaction and facilitates the purification of the intermediate and final products.

Caption: A high-level overview of the two-step synthesis strategy.

Part 1: Synthesis of 2-Amino-3-chloropyrazine

The synthesis of the crucial intermediate, 2-amino-3-chloropyrazine, is most commonly achieved through the nucleophilic aromatic substitution (SNAr) of 2,3-dichloropyrazine with ammonia.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The pyrazine ring is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms. This electron deficiency is further enhanced by the inductive effect of the two chlorine atoms in 2,3-dichloropyrazine, making the carbon atoms susceptible to nucleophilic attack.[4][5][6] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[5][6]

The key steps of the mechanism are:

-

Nucleophilic Attack: The ammonia molecule, acting as the nucleophile, attacks one of the carbon atoms bearing a chlorine atom. This leads to the formation of the negatively charged Meisenheimer complex. The negative charge is delocalized over the pyrazine ring and the nitrogen atoms, which stabilizes the intermediate.

-

Leaving Group Departure: The intermediate then collapses, expelling a chloride ion as the leaving group and re-aromatizing the ring to form the 2-amino-3-chloropyrazine product.

Caption: The general mechanism of the SNAr reaction for the synthesis of 2-amino-3-chloropyrazine.

Experimental Protocol: Amination of 2,3-Dichloropyrazine

The following protocol is a representative procedure for the synthesis of 2-amino-3-chloropyrazine.

Materials:

-

2,3-Dichloropyrazine

-

Aqueous Ammonia (e.g., 28-30% solution)

-

Ethanol (or other suitable solvent)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 2,3-dichloropyrazine in a suitable solvent such as ethanol.

-

Add an excess of aqueous ammonia to the solution. The use of excess ammonia helps to drive the reaction to completion and minimize the formation of di-substituted byproducts.

-

Heat the reaction mixture to reflux with constant stirring. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, it can be collected by filtration.

-

If the product remains in solution, the solvent and excess ammonia can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-3-chloropyrazine.

Data Presentation:

| Parameter | Value | Reference |

| Starting Material | 2,3-Dichloropyrazine | [7] |

| Reagent | Aqueous Ammonia | [7] |

| Typical Solvent | Ethanol | - |

| Reaction Temperature | Reflux | - |

| Product | 2-Amino-3-chloropyrazine | [7] |

| Purification Method | Recrystallization | - |

Part 2: N-Methylation of 2-Amino-3-chloropyrazine

The second and final step in the synthesis of 3-Chloro-N-methylpyrazin-2-amine is the selective methylation of the primary amino group of 2-amino-3-chloropyrazine. Several methods can be employed for the N-methylation of aromatic amines, each with its own advantages and disadvantages.[8][9]

Choosing the Right Methylating Agent: A Critical Decision

The choice of methylating agent is crucial for achieving high yield and selectivity. Common methylating agents include:

-

Methyl Iodide (CH3I): A highly reactive and effective methylating agent. However, it is toxic and can lead to over-methylation (formation of the quaternary ammonium salt) if the reaction conditions are not carefully controlled. A base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is typically required to deprotonate the amine.

-

Dimethyl Sulfate ((CH3)2SO4): Another highly effective but also toxic and corrosive methylating agent. Similar to methyl iodide, it requires a base and careful control of stoichiometry to avoid di-methylation.

-

Formaldehyde (CH2O) with a Reducing Agent (Eschweiler-Clarke Reaction): This is a reductive amination process. The amine first reacts with formaldehyde to form an imine or aminal intermediate, which is then reduced in situ by a reducing agent, typically formic acid or sodium borohydride (NaBH4), to yield the N-methylated amine.[10] This method is generally milder and less prone to over-alkylation than using alkyl halides.

Caption: Various methods for the N-methylation of 2-amino-3-chloropyrazine.

Experimental Protocol: N-Methylation via Reductive Amination

The following protocol describes a general procedure for the N-methylation of 2-amino-3-chloropyrazine using the Eschweiler-Clarke reaction, which is often a preferred method due to its milder conditions and higher selectivity for mono-methylation.

Materials:

-

2-Amino-3-chloropyrazine

-

Formaldehyde (37% aqueous solution)

-

Formic Acid (or Sodium Borohydride)

-

Suitable solvent (e.g., Methanol, Tetrahydrofuran)

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle (if necessary)

Procedure:

-

Dissolve 2-amino-3-chloropyrazine in a suitable solvent in a round-bottom flask.

-

Add an equimolar amount of formaldehyde solution to the flask.

-

Slowly add the reducing agent (e.g., formic acid or portion-wise addition of sodium borohydride at a controlled temperature).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or other appropriate analytical methods.

-

Once the reaction is complete, quench the reaction carefully (e.g., by adding water if sodium borohydride was used).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 3-Chloro-N-methylpyrazin-2-amine.

Data Presentation:

| Parameter | Method 1: Alkyl Halide | Method 2: Reductive Amination | Reference |

| Methylating Agent | Methyl Iodide or Dimethyl Sulfate | Formaldehyde | [8][9] |

| Reducing Agent | Not Applicable | Formic Acid or NaBH4 | [10] |

| Base | NaH, K2CO3, etc. | Not typically required | - |

| Key Advantage | High reactivity | Milder conditions, higher selectivity | [10] |

| Key Disadvantage | Risk of over-methylation, toxicity | Slower reaction times | - |

| Purification | Column Chromatography | Column Chromatography | [11] |

Troubleshooting and Optimization

The synthesis of 3-Chloro-N-methylpyrazin-2-amine may present several challenges that require careful consideration and optimization.

-

Low Yield in Amination Step: Ensure that a sufficient excess of ammonia is used to favor the mono-substitution product. The reaction time and temperature may also need to be optimized.

-

Formation of Di-substituted Byproduct: In the amination step, the product, 2-amino-3-chloropyrazine, can potentially react with another molecule of 2,3-dichloropyrazine. Using a large excess of ammonia can help to suppress this side reaction.

-

Over-methylation: When using highly reactive methylating agents like methyl iodide or dimethyl sulfate, carefully control the stoichiometry of the reagents and the reaction temperature to minimize the formation of the di-methylated product and the quaternary ammonium salt.

-

Difficult Purification: The final product and any byproducts may have similar polarities, making purification by column chromatography challenging. Careful selection of the eluent system is crucial for achieving good separation.[11]

Conclusion

References

- CN102234236A - Synthetic method of 3-chloro-2-methylaniline.

- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

3-Chloro-5-methylpyrazin-2-amine. MySkinRecipes. [Link]

-

A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed. [Link]

- US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

- US8513415B2 - Preparation of C-pyrazine-methylamines.

- CN103288660A - N-methylation method of aromatic amine.

-

Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. [Link]

-

The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives. ResearchGate. [Link]

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. [Link]

-

Optimized selective N-methylation of peptides on solid support. PubMed. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

On the Selective N-Methylation of BOC-Protected Amino Acids. ResearchGate. [Link]

-

Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. [Link]

-

Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. [Link]

- US20090264620A1 - N-Methylation of amino acids.

-

Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

-

Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. ResearchGate. [Link]

-

Pyrazine and its derivatives- synthesis and activity-a review. [Link]

-

Selective N-monomethylation of primary amines. RSC Publishing. [Link]

-

Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]

-

ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. [Link]

- US4845218A - Preparation of n-methylpiperazine.

-

16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. National Institutes of Health. [Link]

-

α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine. ResearchGate. [Link]

-

Synthesis of N-methylated cyclic peptides. ResearchGate. [Link]

- US6136982A - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.

-

The product obtained when methylamine (CH 3 NH 2 ) is treated with nitrous acid is. [Link]

-

On the selective N-methylation of BOC-protected amino acids. PubMed. [Link]

-

Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar. [Link]

-

Expression and purification of methionine aminopeptidases and N-terminal acetyltransferases. PubMed. [Link]

-

Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

-

Spectroscopic elucidation of hydrogensquarate and ester amide of squaric acid of 2-cloro-3-amino-pyridine. Bulgarian Chemical Communications. [Link]

-

3-chloro-N-methylpropan-1-amine. PubChem. [Link]

-

Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities. ResearchGate. [Link]

Sources

- 1. fulir.irb.hr [fulir.irb.hr]

- 2. 3-Chloro-5-methylpyrazin-2-amine [myskinrecipes.com]

- 3. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google Patents [patents.google.com]

- 8. CN103288660A - N-methylation method of aromatic amine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Chloro-N-methylpyrazin-2-amine IUPAC name

An In-depth Technical Guide to 3-Chloro-N-methylpyrazin-2-amine: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

3-Chloro-N-methylpyrazin-2-amine is a functionalized heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a substituted pyrazine, it belongs to a class of molecules known for their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The strategic placement of its chloro, amino, and methyl groups provides a versatile scaffold for chemical modification, making it a valuable building block in the synthesis of complex molecular architectures and for structure-activity relationship (SAR) studies.[4] This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, detailed synthetic protocols with mechanistic insights, spectroscopic characterization, chemical reactivity, and applications in modern drug discovery.

Nomenclature and Physicochemical Properties

The formal nomenclature for this compound is established by the International Union of Pure and Applied Chemistry (IUPAC). The name, 3-Chloro-N-methylpyrazin-2-amine , accurately describes the molecular structure: a pyrazine ring with a chlorine atom at position 3 and a methylamino (-NHCH₃) group at position 2.

Chemical Identifiers and Properties

A summary of the key physicochemical properties is presented below. These values are critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.

| Property | Value | Reference |

| IUPAC Name | 3-Chloro-N-methylpyrazin-2-amine | N/A |

| Molecular Formula | C₅H₆ClN₃ | [4] |

| Molecular Weight | 143.57 g/mol | [4] |

| Canonical SMILES | CNC1=NC=CN=C1Cl | N/A |

| Appearance | Expected to be a solid at room temperature | N/A |

| Boiling Point | ~252.3°C (Predicted for isomer) | [4] |

| Solubility | Soluble in polar organic solvents (e.g., THF, DMF, Methanol) | [5] |

Synthesis and Mechanistic Insights

The most direct and common synthesis of 3-Chloro-N-methylpyrazin-2-amine involves the regioselective nucleophilic aromatic substitution (SNAr) of a dichloropyrazine precursor. The electron-deficient nature of the pyrazine ring, caused by the two electronegative nitrogen atoms, facilitates the displacement of a chloride ion by an amine.[6][7]

Causality in Experimental Design

The chosen protocol leverages 2,3-dichloropyrazine as the starting material. The two chlorine atoms have different reactivities due to the electronic influence of the ring nitrogens. Nucleophilic attack is sterically and electronically favored at the C2 position by primary or secondary amines.

-

Choice of Nucleophile: Aqueous methylamine is a readily available and effective nucleophile for this transformation.

-

Solvent System: A polar aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) is ideal as it can dissolve the reactants while not interfering with the nucleophilic attack.[5]

-

Base Selection: A non-nucleophilic organic base, such as triethylamine (TEA), is added to neutralize the HCl generated during the reaction. This prevents the protonation of the methylamine nucleophile, which would render it unreactive.

-

Temperature Control: The reaction is typically heated to reflux to overcome the activation energy barrier, ensuring a reasonable reaction rate.[5]

Detailed Experimental Protocol: Synthesis via SNAr

This protocol describes a robust method for the laboratory-scale synthesis of the title compound.

Materials:

-

2,3-Dichloropyrazine

-

Methylamine (40% solution in H₂O)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dichloropyrazine (1.0 eq). Dissolve it in anhydrous THF (10 volumes).

-

Reagent Addition: Add triethylamine (1.5 eq) to the solution. Slowly, add the aqueous methylamine solution (1.2 eq) dropwise at room temperature while stirring.

-

Reaction Execution: Heat the mixture to reflux (approximately 66-70°C) and maintain this temperature for 4-6 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure 3-Chloro-N-methylpyrazin-2-amine.

Synthesis Workflow Diagram

Caption: Key reactions of 3-Chloro-N-methylpyrazin-2-amine.

Applications in Research and Drug Development

Substituted pyrazines are prevalent in pharmaceuticals and natural products. [8]3-Chloro-N-methylpyrazin-2-amine serves as a critical intermediate for creating novel compounds with therapeutic potential.

-

Kinase Inhibitors: The pyrazine scaffold is a common feature in kinase inhibitors, where the ring nitrogens can act as hydrogen bond acceptors, interacting with the hinge region of the kinase enzyme. [4][7]This molecule provides a starting point for building potent and selective inhibitors for oncology research.

-

Antiviral and Antibacterial Agents: The functional handles on this compound allow for the systematic modification of its structure to optimize binding to viral or bacterial protein targets. [4]* SAR Studies: Its well-defined structure and reactive chlorine atom make it an ideal tool for medicinal chemists performing structure-activity relationship studies. By systematically replacing the chlorine with different functional groups, researchers can probe the molecular interactions required for biological activity and optimize lead compounds. [4]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

-

Hazard Identification: Based on similar chloro-amino-heterocycles, this compound may cause skin and serious eye irritation. It may also be harmful if swallowed and cause respiratory irritation. [9][10]* Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. [4]

Conclusion

3-Chloro-N-methylpyrazin-2-amine is a high-value building block for chemical synthesis and drug discovery. Its straightforward synthesis, well-defined reactivity, and versatile chemical nature make it an indispensable tool for developing novel therapeutic agents. The protocols and data presented in this guide offer a robust framework for its effective utilization in a research setting, enabling the exploration of new chemical space and the advancement of pharmaceutical science.

References

- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents. Google Patents.

- 3-Chloro-5-methylpyrazin-2-amine. MySkinRecipes.

- 3-Chloro-2-methylpyridine | C6H6ClN | CID 2762797. PubChem.

- Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. ResearchGate.

- 3-Chloro-5-methylpyridin-2-amine | C6H7ClN2 | CID 12251011. PubChem.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.

- Regio- and Chemoselective Multiple Functionalization of Chloropyrazine Derivatives. Application to the Synthesis of Coelenterazine. ACS Publications.

- Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science. Life Chemicals.

- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.

- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online.

- [Reactions and syntheses of pyrazines]. PubMed.

- Spectroscopic elucidation of hydrogensquarate and ester amide of squaric acid of 2-cloro-3-amino-pyridine. Bulgarian Chemical Communications.

- Technical Support Center: Synthesis of 3-Chloro-2-pyrazinamine. Benchchem.

- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online.

- Pyrazines in Drug Discovery. PharmaBlock.

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. 3-Chloro-5-methylpyrazin-2-amine [myskinrecipes.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. lifechemicals.com [lifechemicals.com]

- 9. 3-Chloro-2-methylpyridine | C6H6ClN | CID 2762797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Chloro-5-methylpyridin-2-amine | C6H7ClN2 | CID 12251011 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 3-Chloro-N-methylpyrazin-2-amine: Elucidating Molecular Structure through NMR, IR, and MS

This technical guide provides a comprehensive analysis of the spectral data for 3-Chloro-N-methylpyrazin-2-amine, a substituted pyrazine of interest to researchers in medicinal chemistry and drug development. Pyrazine derivatives are a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and agrochemicals due to their diverse biological activities. The precise characterization of their molecular structure is paramount for understanding structure-activity relationships (SAR) and ensuring the quality of synthesized compounds.

This document offers a detailed, field-proven perspective on the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Chloro-N-methylpyrazin-2-amine. While direct experimental spectra for this specific molecule are not widely published, this guide leverages spectral data from closely related analogues and established spectroscopic principles to provide a robust and predictive analysis. This approach mirrors the real-world challenges faced by scientists, where deductive reasoning based on analogous structures is a key skill.

Comprehensive Spectroscopic Workflow

The structural elucidation of a novel or synthesized compound like 3-Chloro-N-methylpyrazin-2-amine follows a logical and synergistic workflow. Each spectroscopic technique provides a unique piece of the puzzle, and their combined interpretation leads to a confident structural assignment.

Caption: Workflow for the comprehensive spectral analysis of 3-Chloro-N-methylpyrazin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Chloro-N-methylpyrazin-2-amine, both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common starting point for many organic compounds.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal standard for both ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[1]

-

Data Acquisition: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum will reveal the number of different types of protons, their electronic environments, and their proximity to other protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| Pyrazine-H (2 protons) | 7.5 - 8.2 | Doublets (d) | 2H | The pyrazine ring protons are in an electron-deficient aromatic system, leading to downfield shifts. They will appear as two distinct doublets due to coupling with each other. |

| NH (1 proton) | 5.0 - 6.0 | Broad singlet (br s) | 1H | The N-H proton signal is often broad due to quadrupole broadening and exchange. Its chemical shift is variable and depends on solvent and concentration. |

| N-CH₃ (3 protons) | 2.9 - 3.1 | Doublet (d) | 3H | The methyl protons are coupled to the adjacent N-H proton, resulting in a doublet. The electron-withdrawing nature of the nitrogen atom shifts this signal downfield compared to a simple alkane. |

Causality: The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring deshields the ring protons, shifting them significantly downfield.[2] The chloro and methylamino substituents will also influence the precise chemical shifts of the two pyrazine protons, making them non-equivalent. The methyl group, being attached to a nitrogen, is also deshielded.

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Pyrazine C-Cl | 150 - 155 | The carbon atom bonded to the electronegative chlorine atom is significantly deshielded. Its proximity to the ring nitrogens further contributes to the downfield shift. |

| Pyrazine C-NH | 145 - 150 | The carbon atom attached to the amino group is also strongly deshielded. |

| Pyrazine CH | 125 - 135 | The two CH carbons of the pyrazine ring will appear in the aromatic region, with their exact shifts influenced by the substituents. |

| N-CH₃ | 25 - 30 | The N-methyl carbon is in the aliphatic region but is shifted downfield due to the attachment to the electronegative nitrogen atom, as seen in related compounds like 3-amino-N-methylpyrazine-2-carboxamide. |

Causality: The chemical shifts of the pyrazine ring carbons are heavily influenced by the two electronegative nitrogen atoms and the substituents. The carbons directly attached to chlorine and nitrogen (C-Cl and C-NH) will be the most downfield among the ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, Attenuated Total Reflectance (ATR) is a modern and convenient method. A small amount of the solid is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal is taken first and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (N-CH₃) | 2850 - 2960 | Medium |

| C=N and C=C Stretch (Pyrazine Ring) | 1500 - 1600 | Medium to Strong |

| N-H Bend | 1550 - 1650 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Causality: The N-H stretching vibration of secondary amines typically appears as a single sharp peak in the 3300-3500 cm⁻¹ region.[3] The pyrazine ring will show characteristic C=C and C=N stretching vibrations in the fingerprint region. The strong absorption in the lower wavenumber region (600-800 cm⁻¹) is indicative of the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Data Acquisition: The solution is infused into the ESI source. The mass spectrometer is typically operated in positive ion mode to detect the protonated molecule [M+H]⁺.

Predicted Mass Spectrum Data

-

Molecular Formula: C₅H₆ClN₃

-

Molecular Weight: 143.57 g/mol

-

Predicted Molecular Ion Peak [M+H]⁺: m/z = 144.03

Due to the presence of chlorine, an isotopic peak at [M+2+H]⁺ (m/z = 146.03) with an intensity of approximately one-third of the [M+H]⁺ peak is expected, which is a characteristic signature for a monochlorinated compound.

Plausible Fragmentation Pathway

The fragmentation of 3-Chloro-N-methylpyrazin-2-amine is likely initiated by the loss of common small molecules or radicals. Alpha-cleavage is a common fragmentation pathway for amines.[4]

Sources

- 1. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 2-Methylpyrazine(109-08-0) 1H NMR spectrum [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

3-Chloro-N-methylpyrazin-2-amine: A Technical Guide to a Promising Scaffold in Drug Discovery

Introduction: The Pyrazine Nucleus as a Privileged Scaffold in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the development of therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it a "privileged scaffold" in medicinal chemistry. Pyrazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects[1][2][3]. The introduction of specific substituents onto the pyrazine core allows for the fine-tuning of a molecule's physicochemical properties and biological activity, leading to the development of targeted and effective drugs[1]. This guide focuses on the untapped potential of a specific derivative, 3-Chloro-N-methylpyrazin-2-amine , providing a technical overview of its synthesis, potential biological activities, and a roadmap for its investigation as a novel therapeutic agent.

Physicochemical Properties of 3-Chloro-N-methylpyrazin-2-amine

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. While extensive experimental data for 3-Chloro-N-methylpyrazin-2-amine is not yet available, we can infer its key characteristics based on its structure and data from similar compounds.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₅H₆ClN₃ | Based on chemical structure |

| Molecular Weight | 143.57 g/mol | Calculated from the molecular formula |

| Appearance | Likely a crystalline solid | Similar chloropyrazine amines are solids at room temperature |

| Solubility | Expected to have moderate solubility in organic solvents and limited solubility in water | The pyrazine core and chloro group contribute to lipophilicity, while the amino group can participate in hydrogen bonding, allowing for some aqueous solubility. |

| Reactivity | The chloro group is susceptible to nucleophilic substitution, and the amino group can be further functionalized. | The electron-withdrawing nature of the pyrazine ring activates the chloro substituent for displacement. The secondary amine is a good nucleophile and can be acylated, alkylated, or used in coupling reactions. |

Proposed Synthetic Pathway

The synthesis of 3-Chloro-N-methylpyrazin-2-amine can be approached through a multi-step process, leveraging established methodologies for the synthesis of substituted pyrazines. A plausible and efficient synthetic route is outlined below.

Caption: Proposed two-step synthesis of 3-Chloro-N-methylpyrazin-2-amine.

Detailed Experimental Protocol: Synthesis of 3-Chloro-N-methylpyrazin-2-amine

Step 1: Synthesis of 2-Amino-3-chloropyrazine

-

To a stirred solution of 2-aminopyrazine in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile), add N-chlorosuccinimide (NCS) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-amino-3-chloropyrazine.

Step 2: Synthesis of 3-Chloro-N-methylpyrazin-2-amine

-

To a solution of 2-amino-3-chloropyrazine in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide), add a strong base such as sodium hydride (NaH) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30 minutes to an hour to allow for the formation of the corresponding anion.

-

Add a methylating agent, such as methyl iodide (CH₃I), dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature, monitoring its progress by TLC.

-

Once the reaction is complete, carefully quench it with water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude material by column chromatography to yield the final product, 3-Chloro-N-methylpyrazin-2-amine.

Potential Biological Activities and Investigative Workflows

Based on the known biological activities of structurally related pyrazine derivatives, 3-Chloro-N-methylpyrazin-2-amine presents a promising scaffold for investigation in several therapeutic areas.

Antitubercular Activity

The pyrazine core is a key feature of pyrazinamide, a first-line antitubercular drug. Derivatives of 3-chloro-2-pyrazinamine have shown promising activity against Mycobacterium tuberculosis[4]. The N-methyl group in our target compound could potentially enhance cell permeability and metabolic stability, making it a candidate for antitubercular drug discovery.

Caption: Experimental workflow for evaluating antitubercular potential.

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

Prepare serial dilutions of 3-Chloro-N-methylpyrazin-2-amine in a 96-well microplate.

-

Inoculate the wells with a standardized suspension of M. tuberculosis.

-

Incubate the plates at 37 °C for 7-14 days.

-

Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.

-

-

Cytotoxicity Assay:

-

Culture a human cell line, such as HepG2 (liver hepatocellular carcinoma), in appropriate media.

-

Expose the cells to varying concentrations of the test compound for 48-72 hours.

-

Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Calculate the IC₅₀ (half-maximal inhibitory concentration) to determine the compound's toxicity to mammalian cells.

-

Kinase Inhibition in Oncology

The pyrazine scaffold is a common feature in many small molecule kinase inhibitors[4]. For instance, certain pyrazine derivatives have been investigated as inhibitors of key kinases involved in cancer progression, such as Aurora A kinase and Fibroblast Growth Factor Receptors (FGFRs)[4]. The structural motifs of 3-Chloro-N-methylpyrazin-2-amine make it a candidate for screening against a panel of cancer-related kinases.

Caption: Workflow for identifying and characterizing kinase inhibitory activity.

-

Biochemical Kinase Assay:

-

Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) for the target kinase(s).

-

Incubate the recombinant kinase enzyme with its specific substrate and ATP in the presence of varying concentrations of 3-Chloro-N-methylpyrazin-2-amine.

-

Measure the kinase activity by quantifying the amount of ADP produced.

-

Calculate the IC₅₀ value to determine the potency of the compound as a kinase inhibitor.

-

-

Cellular Proliferation Assay:

-

Select a panel of cancer cell lines with known dependencies on the target kinase(s).

-

Treat the cells with a range of concentrations of the test compound.

-

After a defined incubation period (e.g., 72 hours), assess cell proliferation using a method like the CyQUANT® Direct Cell Proliferation Assay.

-

Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

-

Neuroprotective Effects in Alzheimer's Disease

Recent research has highlighted the potential of pyrazine derivatives as multifunctional agents for the treatment of Alzheimer's disease[5]. These compounds can exhibit antioxidant properties, chelate metal ions, and inhibit key enzymes like BACE-1 (beta-site amyloid precursor protein cleaving enzyme 1)[5][6]. The structural features of 3-Chloro-N-methylpyrazin-2-amine warrant its investigation in this complex disease area.

Caption: A multi-pronged approach to evaluating neuroprotective potential.

-

BACE-1 Inhibition Assay:

-

Employ a FRET (Förster Resonance Energy Transfer)-based BACE-1 assay kit.

-

Incubate a recombinant BACE-1 enzyme with a specific fluorescently labeled peptide substrate in the presence of the test compound.

-

Measure the fluorescence signal to determine the extent of substrate cleavage.

-

Calculate the IC₅₀ value to quantify the inhibitory activity.

-

-

Neuroprotection Assay:

-

Culture a human neuroblastoma cell line, such as SH-SY5Y.

-

Pre-treat the cells with 3-Chloro-N-methylpyrazin-2-amine for a specified period.

-

Induce neuronal damage by exposing the cells to amyloid-beta (Aβ) peptides or an oxidative stressor (e.g., H₂O₂).

-

Assess cell viability using a suitable assay (e.g., LDH release assay or AlamarBlue®).

-

Determine the compound's ability to protect neurons from damage.

-

Pharmacokinetics and Toxicology: A Preliminary Outlook

While dedicated studies are required, a preliminary assessment of the potential pharmacokinetic and toxicological profile of 3-Chloro-N-methylpyrazin-2-amine can be made. The presence of the pyrazine core and the N-methyl group may confer favorable metabolic stability. However, the chloro-substituent could be a site for metabolic activation, potentially leading to reactive intermediates.

Key Considerations for Future Studies:

-

In vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays: Caco-2 permeability, metabolic stability in liver microsomes, and plasma protein binding.

-

In vivo pharmacokinetic studies: To determine bioavailability, half-life, and clearance in animal models.

-

Preliminary toxicology assessment: Acute toxicity studies in rodents and Ames test for mutagenicity. The toxicity of related compounds like o-chloropyridine, which has shown liver and kidney toxicity, should be considered as a potential concern[7][8].

Conclusion: A Scaffold with Untapped Potential

3-Chloro-N-methylpyrazin-2-amine represents a promising, yet underexplored, chemical entity with the potential for development into a novel therapeutic agent. Based on the extensive research on related pyrazine derivatives, this compound is a strong candidate for investigation as an antitubercular agent, a kinase inhibitor for oncology applications, and a neuroprotective agent for diseases like Alzheimer's. The synthetic route is feasible, and the proposed experimental workflows provide a clear path for a comprehensive evaluation of its biological activities. Further research into this and related analogs is highly warranted and could lead to the discovery of new and effective treatments for some of the world's most pressing diseases.

References

- Hargrave, K. D., et al. (1991). Novel, potent, nonnucleoside inhibitors of HIV-1 reverse transcriptase. 1. Tricyclic pyridobenzoxazepinones and dibenzoxazepinones. Journal of Medicinal Chemistry, 34(7), 2231–2241.

- BenchChem. (2025). Unlocking the Potential of 3-Chloro-2-pyrazinamine: A Technical Guide for Researchers. BenchChem.

- Zhang, P., et al. (1995). A new synthesis of 2-chloro-3-amino-4-picoline. Tetrahedron, 51(48), 13177-13184.

- MySkinRecipes. (n.d.). 3-Chloro-5-methylpyrazin-2-amine. MySkinRecipes.

- Jandourek, O., et al. (2017).

- Wang, Y., et al. (2023). Multifunctional agents against Alzheimer's disease based on oxidative stress: Polysubstituted pyrazine derivatives synthesized by multicomponent reactions. European Journal of Medicinal Chemistry, 262, 115865.

- Zhang, Y., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544.

- PubChem. (n.d.). Chloropyrazine.

- De la Rosa, T., et al. (2010). 2,3-Diaminopyrazines as Rho kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(3), 1017-1021.

- National Toxicology Program. (1993). NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice.

- Wang, S., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Foods, 11(15), 2336.

- Kumar, A., & Kumar, S. (2015). Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. Current Medicinal Chemistry, 22(12), 1438-1469.

- BenchChem. (2025). Unlocking the Potential of 3-Chloro-2-pyrazinamine: A Technical Guide for Researchers. BenchChem.

- Sriram, D., & Yogeeswari, P. (2010). Novel Aminopyrazole Tagged Hydrazones as Anti-Tubercular Agents: Synthesis and Molecular Docking Studies. Letters in Drug Design & Discovery, 7(4), 253-258.

- Google Patents. (2011). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.

- National Toxicology Program. (1993). NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice.

- Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.